3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride

Medicinal Chemistry Salt Selection Formulation Science

Rare partially saturated imidazo[1,2-a]pyridine scaffold combines a stereogenic sp³ C3-ethoxy center with an 8-carbonitrile diversification handle. The HCl salt ensures reproducible aqueous solubility for in vitro assays, with LogP 1.46 and TPSA 48.62 Ų placing it within favorable CNS MPO space. Unlike fully aromatic analogues, this 2,3-dihydro variant enables enantioselective synthesis and reduces aromatic stacking-based off-target promiscuity. The paired free base (CAS 1306738-62-4) and HCl salt allow head-to-head salt selection workflows. Ideal for medicinal chemistry programs targeting intracellular or CNS proteins. Order now from verified suppliers.

Molecular Formula C10H12ClN3O
Molecular Weight 225.67 g/mol
CAS No. 1332530-63-8
Cat. No. B1396959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride
CAS1332530-63-8
Molecular FormulaC10H12ClN3O
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCCOC1CN=C2N1C=CC=C2C#N.Cl
InChIInChI=1S/C10H11N3O.ClH/c1-2-14-9-7-12-10-8(6-11)4-3-5-13(9)10;/h3-5,9H,2,7H2,1H3;1H
InChIKeyBBCHFKMFQXFKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride (CAS 1332530-63-8) – Compound Class and Core Characteristics for Procurement Evaluation


3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride belongs to the 2,3-dihydroimidazo[1,2-a]pyridine class, a partially saturated bicyclic heteroarene featuring a ring-junction nitrogen atom. The hydrochloride salt form (CAS 1332530-63-8) is distinguished from its free base (CAS 1306738-62-4) by enhanced aqueous solubility and crystallinity, which are critical for both handling and formulation workflows. The molecule incorporates an ethoxy substituent at the 3-position and a carbonitrile at the 8-position of the dihydroimidazo[1,2-a]pyridine core, functionalities that confer distinct hydrogen-bond acceptor capacity (four H-bond acceptors, zero donors) and a calculated LogP of approximately 1.46, placing it in a balanced polarity range suitable for cell permeability optimization in medicinal chemistry programs . The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in drug discovery, with four marketed drugs containing this core, and the 2,3-dihydro variant offers a unique partially saturated architecture that modulates both conformational flexibility and electronic properties relative to fully aromatic analogues .

Why In-Class Substitution of 3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride Fails: Structural, Physicochemical, and Salt-Form Distinctions


The interchangeability of 2,3-dihydroimidazo[1,2-a]pyridine derivatives is fundamentally constrained by three molecular attributes that differ sharply even among close analogues: (1) the 3-ethoxy substituent introduces a stereogenic center at the sp³ carbon and tunable lipophilicity that is absent in the parent 2,3-dihydroimidazo[1,2-a]pyridine scaffold, directly affecting target binding and metabolic stability ; (2) the 8-carbonitrile group provides a strong electron-withdrawing handle that modulates the electronic character of the pyridine ring and serves as a synthetic diversification point (e.g., conversion to tetrazoles, amides, or amidines), which is not available in non-carbonitrile analogues [1]; and (3) the hydrochloride salt form (CAS 1332530-63-8) offers distinct solubility, stability, and formulation advantages over the free base (CAS 1306738-62-4), with documented storage requirements of -4°C for the salt that underscore its handling specificity . Simply swapping a 3-methoxy or 3-unsubstituted analogue—or using the free base in place of the HCl salt—would alter solubility profiles, reactivity trajectories, and biological readouts, making generic within-class substitution scientifically invalid without re-optimization of the entire experimental workflow.

Quantitative Differentiation Evidence for 3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride vs. Closest Comparators


Salt Form Advantage: HCl Salt (CAS 1332530-63-8) vs. Free Base (CAS 1306738-62-4) – Solubility and Handling Stability

The hydrochloride salt form (CAS 1332530-63-8) provides a documented molecular weight of 225.68 g/mol (C₁₀H₁₂ClN₃O), compared to 189.21 g/mol (C₁₀H₁₁N₃O) for the free base (CAS 1306738-62-4), representing a mass increase of approximately 19.3% attributable to the HCl component . The protonation of the imidazole nitrogen in the salt form eliminates the hydrogen-bond donor capacity present in the free base (H_Donors = 0 for the salt; the free base carries one donor), altering both aqueous solubility and membrane permeability characteristics. Supplier documentation specifies storage at -4°C for the salt, indicating a thermal stability profile that differs from the free base and that must be accounted for in procurement and inventory planning .

Medicinal Chemistry Salt Selection Formulation Science

Substituent-Driven LogP Differentiation: 3-Ethoxy vs. 3-Methoxy and 3-Unsubstituted 2,3-Dihydroimidazo[1,2-a]pyridine Analogues

The computed LogP for 3-ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride (HCl salt) is reported as 1.46, while the topological polar surface area (TPSA) is 48.62 Ų . No directly measured LogP for the free base of the 3-methoxy analogue or the fully aromatic 7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (CAS 834869-04-4) is available from the same measurement system; however, the 7-methoxy aromatic analogue has a computed ACD/LogP of 1.21 and TPSA of 50 Ų . The ethoxy-vs-methoxy O-alkyl chain extension from methyl (methoxy) to ethyl (ethoxy) adds one methylene unit, which is expected to increase LogP by approximately 0.5 units based on well-established fragment-based lipophilicity increments (the Hansch π value for -CH₂- is ~0.5). This increased lipophilicity, coupled with the reduced TPSA (48.62 vs. 50 Ų), suggests moderately enhanced passive membrane permeability for the 3-ethoxy analogue relative to the 7-methoxy comparator.

Lipophilicity Optimization ADME Medicinal Chemistry

Ring Saturation Architecture: 2,3-Dihydro vs. Fully Aromatic Imidazo[1,2-a]pyridine-8-carbonitrile Derivatives – Conformational and Synthetic Implications

The 2,3-dihydroimidazo[1,2-a]pyridine ring system in the target compound features a saturated C2–C3 bond (sp³ character at position 3 bearing the ethoxy substituent), whereas fully aromatic imidazo[1,2-a]pyridine-8-carbonitrile derivatives (e.g., the 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile series reported by Liu et al., 2017) possess a planar, fully conjugated bicyclic system [1]. This saturation introduces a stereogenic center at C3 and increases three-dimensional character (fraction sp³, Fsp³), which has been correlated with improved clinical success rates in small-molecule drug discovery. The dihydro scaffold also exhibits distinct reactivity: the C2–C3 bond can undergo further functionalization (e.g., oxidation to the imidazo[1,2-a]pyridinium species) that is not accessible to the aromatic analogues. In the antitubulin imidazo[1,2-a]pyridine-8-carbonitrile series, the fully aromatic 5,7-diaryl derivatives achieved IC₅₀ values ranging from 0.01 to 3.2 µM against cancer cell lines (HT-29, H460, A549, MKN-45, SMMC-7721), with lead compound 7e binding at the colchicine site of tubulin [1]; however, no direct biological data exist for the 2,3-dihydro-3-ethoxy analogue, making scaffold-level comparison inferential at this stage.

Scaffold Design Conformational Analysis Medicinal Chemistry

Carbonitrile as a Synthetic Diversification Handle: 8-CN vs. 8-H or 8-Cl 2,3-Dihydroimidazo[1,2-a]pyridine Analogues

The 8-carbonitrile group in the target compound provides a robust handle for late-stage diversification that is absent in 8-unsubstituted or 8-chloro analogues such as 6,8-dichloro-2,3-dihydroimidazo[1,2-a]pyridine [1]. The nitrile can be converted to tetrazoles (via [3+2] cycloaddition with azide), primary amides (via controlled hydrolysis), amidines (via Pinner reaction), or amines (via reduction), enabling rapid library enumeration from a single advanced intermediate. By contrast, the 8-Cl analogue requires transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution for diversification, which imposes different substrate scope limitations. The carbonitrile also serves as a hydrogen-bond acceptor (contributing to the total of 4 H-bond acceptors vs. 3 for an 8-unsubstituted comparator), enhancing target engagement potential .

Synthetic Chemistry Library Design Late-Stage Functionalization

Procurement-Driven Application Scenarios for 3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring a Chiral, Partially Saturated Imidazopyridine Scaffold with Tunable Lipophilicity

For programs targeting intracellular or CNS proteins where passive permeability and scaffold novelty are critical, the 3-ethoxy dihydro scaffold offers a LogP of 1.46 and TPSA of 48.62 Ų, placing it within favorable CNS MPO (Multiparameter Optimization) space . The sp³ stereogenic center at C3 enables enantioselective synthesis of chiral analogues, a dimension unavailable with fully aromatic imidazo[1,2-a]pyridine-8-carbonitriles . The HCl salt ensures reproducible solubility for in vitro assay preparation, eliminating vehicle artifacts that can confound SAR interpretation.

Late-Stage Diversification Library Synthesis Using the 8-Carbonitrile as a Central Transformation Handle

The 8-carbonitrile group permits parallel library synthesis via tetrazole formation, amide hydrolysis, or amidine condensation without protecting group strategies. This contrasts with 8-halo analogues that require palladium catalysis and broader substrate scope validation . The 3-ethoxy substituent further provides a handle for ether cleavage or transetherification, enabling orthogonal diversification at two distinct positions on the scaffold.

Physicochemical Comparator Studies for Salt Form Selection in Preformulation Development

The availability of both the HCl salt (CAS 1332530-63-8; MW 225.68, H_Donors=0, storage -4°C) and the free base (CAS 1306738-62-4; MW 189.21, H_Donors=1) enables head-to-head comparison of solubility, dissolution rate, hygroscopicity, and solid-state stability within a matched chemical series . This paired set serves as an ideal model system for establishing salt selection workflows without the confounding variable of scaffold changes.

Scaffold-Hopping Campaigns from Aromatic Imidazo[1,2-a]pyridine Antitubulin Agents to Dihydro Congeners

With fully aromatic 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitriles showing antitubulin IC₅₀ values down to 10 nM in cancer cell lines, the 2,3-dihydro-3-ethoxy variant provides a scaffold-hopping opportunity to explore the impact of partial saturation on potency, selectivity, and IP position . The increased Fsp³ and stereogenic center may reduce aromatic stacking-based off-target promiscuity while maintaining the critical 8-carbonitrile pharmacophore.

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